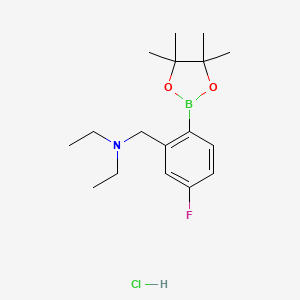

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

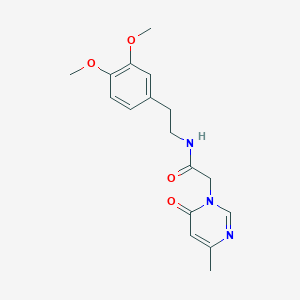

“2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .

Synthesis Analysis

The synthesis of boronic esters like “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” often involves processes such as protodeboronation . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis

Boronic esters, including “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl”, are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” would be influenced by its molecular structure and the nature of its substituents. Boronic esters are generally only marginally stable in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound could be used in organic synthesis, particularly in reactions involving rearrangements . The pinacol ester group in the compound suggests it could be involved in pinacol rearrangements , which are synthetically useful rearrangements that occur under both acidic and basic conditions .

Formation of C-C, C-O, and C-N Bonds

The compound could be used in reactions that form new C-C, C-O, and C-N bonds . These reactions also provide opportunities for ring expansions and ring contractions .

Solvent Solubility

The pinacol ester in the compound could enhance its solubility in certain solvents . This could make it useful in reactions where high solubility in ether, ketone, or other solvents is required .

Rearrangement Reactions

The compound could be used in various rearrangement reactions, such as the benzilic acid rearrangement . These reactions are often used in the synthesis of complex organic compounds .

Acid-Catalyzed Reactions

Given the presence of the hydrochloride (HCl) group, this compound could potentially be used in acid-catalyzed reactions . Acid catalysis is a common method used in organic synthesis .

Safety And Hazards

Zukünftige Richtungen

The future directions for “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” and similar compounds could involve further development of protocols for their synthesis, particularly focusing on protodeboronation . Additionally, their potential applications in drug design and delivery could be explored further .

Eigenschaften

IUPAC Name |

N-ethyl-N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2.ClH/c1-7-20(8-2)12-13-11-14(19)9-10-15(13)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBADHZQZYLKTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN(CC)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)

![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)